Prosapogenine A
Vue d'ensemble
Description
- La Progenine III, également connue sous le nom de Prosapogenine A, est un composé naturel présent dans les plantes de Veratrum et de Dioscorea.
- Elle présente de puissantes propriétés anticancéreuses en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses humaines.
- Sa structure chimique se compose de 39 atomes de carbone, 62 atomes d'hydrogène et 12 atomes d'oxygène, avec une masse moléculaire de 722,90 g/mol .
Applications De Recherche Scientifique
- Chemistry: Progenin III serves as a valuable intermediate in the synthesis of other bioactive compounds.
- Biology: Researchers study its effects on cell signaling pathways, including inhibition of STAT3 signaling.
- Medicine: Investigated for potential anti-cancer therapies due to its apoptosis-inducing properties.
- Industry: Limited industrial applications currently exist, but its unique structure warrants further exploration.
Mécanisme D'action
Target of Action
Prosapogenin A, a natural product from Veratrum, primarily targets the STAT3 signaling pathway . The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor known to play a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Prosapogenin A interacts with its target by inhibiting the STAT3 signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in the cellular processes it controls . Additionally, Prosapogenin A also affects glycolysis, a metabolic pathway that plays a key role in cancer cell survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Prosapogenin A is the STAT3 signaling pathway . By inhibiting this pathway, Prosapogenin A disrupts the transcription of genes that promote cell growth and inhibit apoptosis . The compound’s impact on glycolysis further enhances its anti-cancer effects, as this metabolic pathway is often upregulated in cancer cells .
Result of Action
The inhibition of the STAT3 signaling pathway and glycolysis by Prosapogenin A results in the induction of apoptosis in human cancer cells . This means that the compound triggers programmed cell death, thereby reducing the number of cancer cells .
Analyse Biochimique
Biochemical Properties
Prosapogenin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes . The nature of these interactions involves the suppression of the STAT3 signaling pathway, which is considered to be an oncogene .
Cellular Effects
Prosapogenin A has profound effects on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through the inhibition of the STAT3 signaling pathway and glycolysis .
Molecular Mechanism
The mechanism of action of Prosapogenin A is complex and multifaceted. It exerts its effects at the molecular level by inhibiting the STAT3 signaling pathway and modulating the expression of glycometabolism-related genes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Prosapogenin A is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes .
Méthodes De Préparation
- La Progenine III peut être obtenue à partir de sources naturelles ou synthétisée.
- Sources naturelles : Extraite de Veratrum, Dioscorea japonica, Ophiopogon planiscapus, Dracaena draco et Allium vineale (ail sauvage).
- Voies de synthèse : Les méthodes de synthèse détaillées ne sont pas largement documentées, mais des recherches supplémentaires sont nécessaires pour explorer des voies de synthèse efficaces.
Analyse Des Réactions Chimiques
- La Progenine III subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Réactifs et conditions courantes :
- Oxydation : Implique généralement des agents oxydants comme le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄).
- Réduction : Utilise des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).
- Substitution : Peut se produire via des réactions de substitution nucléophile.
- Les principaux produits formés dépendent des conditions de réaction spécifiques et des matières premières.
Applications de recherche scientifique
- Chimie : La Progenine III sert d'intermédiaire précieux dans la synthèse d'autres composés bioactifs.
- Biologie : Les chercheurs étudient ses effets sur les voies de signalisation cellulaire, notamment l'inhibition de la signalisation STAT3.
- Médecine : Étudiée pour des thérapies anticancéreuses potentielles en raison de ses propriétés inductrices d'apoptose.
- Industrie : Des applications industrielles limitées existent actuellement, mais sa structure unique justifie une exploration plus approfondie.
Mécanisme d'action
- Les effets anticancéreux de la Progenine III impliquent l'inhibition de la voie de signalisation STAT3.
- Elle affecte également la glycolyse, perturbant le métabolisme énergétique des cellules cancéreuses.
- Les cibles moléculaires et les voies associées à son action nécessitent une élucidation plus approfondie.
Comparaison Avec Des Composés Similaires
- La Progenine III se distingue par ses propriétés anticancéreuses spécifiques.
- Des composés similaires comprennent d'autres saponines et glycosides stéroïdiens, mais les effets uniques de la Progenine III la distinguent .
Propriétés
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXIQHTUNGFJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ophiopogonin C' | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19057-67-1 | |
Record name | Ophiopogonin C' | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
Record name | Ophiopogonin C' | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prosapogenin A exert its anticancer effects?
A1: Prosapogenin A has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.
Q2: Does Prosapogenin A affect cellular metabolism?
A2: Yes, research suggests that Prosapogenin A can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.
Q3: Does the sugar moiety of Prosapogenin A play a role in its immunomodulatory activity?
A3: Studies on Formosanin C, a diosgenin glycoside that yields Prosapogenin A upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].
Q4: What is the molecular formula and weight of Prosapogenin A?
A4: Prosapogenin A has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.
Q5: Which spectroscopic techniques are used to characterize Prosapogenin A?
A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of Prosapogenin A. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].
Q6: What are the common sources of Prosapogenin A?
A6: Prosapogenin A is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].
Q7: How is Prosapogenin A typically extracted and isolated?
A7: Prosapogenin A is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].
Q8: Can the content of Prosapogenin A be enhanced in plants?
A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of Prosapogenin A, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like Prosapogenin A from natural sources.
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